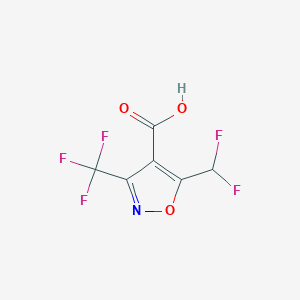

1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-N-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5-amine

Übersicht

Beschreibung

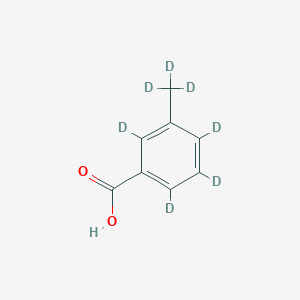

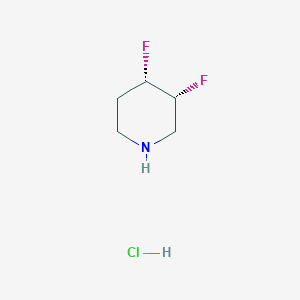

The compound “1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-N-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5-amine” is a complex organic molecule. It contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom . The pyridine ring is substituted with a trifluoromethyl group and a chlorine atom .

Molecular Structure Analysis

The molecular structure of this compound is complex, with several functional groups. It includes a pyridine ring, a triazole ring, and multiple trifluoromethyl groups . The InChI code for a similar compound is provided , which can be used to generate a 3D structure.Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry: Drug Design and Synthesis

This compound serves as a versatile building block in medicinal chemistry for the design and synthesis of new drugs. Its structural features, such as the trifluoromethyl groups and the triazole ring, are often found in pharmaceuticals due to their ability to enhance binding affinity and metabolic stability .

Agricultural Chemistry: Pesticide Development

The compound’s chemical structure suggests potential use in the development of novel pesticides. The presence of the pyridine and triazole moieties can be crucial for the activity against a broad range of agricultural pests .

Material Science: Advanced Material Synthesis

In material science, this compound could be used to synthesize advanced materials with specific electronic or photonic properties. The fluorinated groups may contribute to the materials’ stability and performance .

Chemical Biology: Molecular Probes

Due to its unique structure, the compound can be utilized to create molecular probes that help in studying biological systems. These probes can be designed to bind selectively to certain proteins or nucleic acids, aiding in the understanding of biological processes .

Organic Chemistry: Catalyst Development

The compound might be used in the development of catalysts for organic reactions. The triazole ring, in particular, could be a part of catalytic sites, facilitating various chemical transformations .

Biochemistry: Enzyme Inhibition

Research indicates that similar compounds have been used as enzyme inhibitors. This compound could potentially inhibit enzymes that are key targets in diseases, offering a pathway for therapeutic intervention .

Wirkmechanismus

Target of Action

Similar compounds have been found to inhibit bacterial phosphopantetheinyl transferases , which are essential to bacterial cell viability and virulence .

Mode of Action

It’s worth noting that compounds with similar structures have shown submicromolar inhibition of bacterial sfp-pptase . This suggests that 1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-N-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5-amine might interact with its targets in a similar manner, leading to the inhibition of essential bacterial enzymes.

Biochemical Pathways

The inhibition of bacterial phosphopantetheinyl transferases can attenuate secondary metabolism and thwart bacterial growth , indicating that this compound might affect similar pathways.

Pharmacokinetics

Similar compounds have been highlighted for their in vitro absorption, distribution, metabolism, and excretion and in vivo pharmacokinetic profiles .

Result of Action

Similar compounds have been found to possess antibacterial activity in the absence of a rapid cytotoxic response in human cells . This suggests that 1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-N-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5-amine might have similar effects.

Action Environment

Chemical genetic studies have implicated efflux as a mechanism for resistance in escherichia coli , suggesting that bacterial resistance mechanisms might influence the action of this compound.

Eigenschaften

IUPAC Name |

2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-methyl-5-(trifluoromethyl)-1,2,4-triazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClF6N5/c1-18-8-20-7(10(15,16)17)21-22(8)6-5(11)2-4(3-19-6)9(12,13)14/h2-3H,1H3,(H,18,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USFDNKZIZRXQOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC(=NN1C2=C(C=C(C=N2)C(F)(F)F)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClF6N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-N-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-Methylbenzo[d]thiazol-2-yl)azetidin-3-ol](/img/structure/B1459294.png)

![[2-(2-methyl-1H-imidazol-1-yl)ethyl]amine dihydrobromide](/img/structure/B1459296.png)

![3,6-Dichloro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1459300.png)

![2-(Piperazin-1-ylmethyl)imidazo[1,2-a]pyridine dihydrochloride](/img/structure/B1459307.png)

![1-{2-[(4-Methylphenyl)amino]-2-oxoethyl}piperidine-4-carboxylic acid hydrochloride](/img/structure/B1459308.png)